molecular formula C10H9BrClF3O B8150696 1-Bromo-4-chloro-2-(4,4,4-trifluorobutoxy)benzene

1-Bromo-4-chloro-2-(4,4,4-trifluorobutoxy)benzene

Cat. No.: B8150696
M. Wt: 317.53 g/mol
InChI Key: NGTDORRZSGCCNO-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-(4,4,4-trifluorobutoxy)benzene is a fluorinated aromatic intermediate of interest in advanced chemical research and development . This compound is characterized by a benzene ring functionalized with bromo, chloro, and 4,4,4-trifluorobutoxy substituents. The presence of both bromine and chlorine atoms offers distinct sites for further synthetic modification via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, and nucleophilic aromatic substitution . The 4,4,4-trifluorobutoxy chain incorporates a fluorine-rich moiety, which is known to significantly influence the physicochemical properties of molecules, potentially enhancing their lipophilicity, metabolic stability, and bioavailability . These characteristics make it a valuable building block for medicinal chemistry programs, particularly in the synthesis of novel active pharmaceutical ingredients (APIs) and agrochemicals where fluorine introduction is a key strategy . As a specialist chemical intermediate, it is exclusively intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for personal use. Disclaimer regarding available information: While the compound's identity and structure are listed in the PubChem database , detailed public information on its specific applications, mechanism of action, and unique research value is scarce. The potential uses described are inferred from the established roles of similar fluorinated and halogenated benzene derivatives in chemical synthesis .

Properties

IUPAC Name

1-bromo-4-chloro-2-(4,4,4-trifluorobutoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClF3O/c11-8-3-2-7(12)6-9(8)16-5-1-4-10(13,14)15/h2-3,6H,1,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTDORRZSGCCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OCCCC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

Williamson ether synthesis is a two-step process involving alkoxide formation and nucleophilic substitution. For the target compound, this method requires a phenol precursor with bromo and chloro substituents at positions 1 and 4, respectively.

Synthesis of 1-Bromo-4-chloro-2-phenol

  • Nitration : 4-Chlorophenol is nitrated at position 2 using HNO₃/H₂SO₄, yielding 4-chloro-2-nitrophenol.

  • Bromination : Electrophilic bromination with Br₂/FeBr₃ introduces bromo at position 1 (ortho to nitro).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to amine, forming 1-bromo-4-chloro-2-aminophenol.

  • Diazotization & Hydrolysis : Treatment with NaNO₂/HCl followed by H₂O replaces the amine with hydroxyl.

Etherification

The phenol intermediate reacts with 4,4,4-trifluorobutyl bromide in the presence of K₂CO₃/DMF at 80°C for 12 hours.

Table 1: Williamson Ether Synthesis Conditions

StepReagents/ConditionsYield
NitrationHNO₃, H₂SO₄, 0°C85%
BrominationBr₂, FeBr₃, 25°C78%
ReductionH₂, Pd-C, EtOH90%
EtherificationCF₃(CH₂)₃Br, K₂CO₃, DMF, 80°C65%

Nucleophilic Aromatic Substitution

Direct Substitution Strategy

This method leverages electron-withdrawing groups (Br, Cl) to activate the benzene ring for nucleophilic attack by trifluorobutoxide.

Substrate Preparation

1-Bromo-4-chloro-2-fluorobenzene is treated with NaH to generate a fluoride leaving group.

Reaction with Trifluorobutoxide

4,4,4-Trifluorobutanol is deprotonated with NaH in THF, forming the alkoxide, which displaces fluoride at 120°C.

Table 2: Nucleophilic Aromatic Substitution Parameters

ParameterValue
Substrate1-Bromo-4-chloro-2-fluorobenzene
NucleophileCF₃(CH₂)₃ONa
SolventDMF
Temperature120°C
Yield55%

Coupling Reactions

Ullmann-Type Coupling

Copper-catalyzed coupling of 1-bromo-4-chloro-2-iodobenzene with 4,4,4-trifluorobutanol under basic conditions.

Reaction Conditions :

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline

  • Base: Cs₂CO₃

  • Solvent: DMSO, 110°C, 24 hours

  • Yield: 60%

Photoredox-Mediated C–H Alkoxylation

Visible-light-driven functionalization using eosin Y as a photocatalyst:

  • Substrate : 1-Bromo-4-chlorobenzene

  • Alkoxylation : Reacts with 4,4,4-trifluorobutanol under blue LED irradiation.

  • Conditions : Eosin Y (2 mol%), O₂, DCM, 25°C, 48 hours.

  • Yield : 50%.

Diazotization & Halogenation

Sequential Halogenation

  • Diazotization of 2-Amino-4-chlorophenol :

    • NaNO₂/HBr at 0°C forms diazonium salt.

    • CuBr/HBr substitutes amine with bromo.

  • Trifluorobutoxy Introduction :

    • Williamson ether synthesis as in Section 1.1.2.

Table 3: Diazotization-Halogenation Protocol

StepReagentsTemperatureYield
DiazotizationNaNO₂, HBr0°C88%
BrominationCuBr, HBr40°C75%
EtherificationCF₃(CH₂)₃Br, K₂CO₃80°C65%

Comparative Analysis of Methods

Table 4: Method Comparison

MethodAdvantagesLimitationsYield
WilliamsonHigh selectivityMulti-step synthesis65%
Nucleophilic SubstitutionDirectLow reactivity55%
Ullmann CouplingMild conditionsRequires iodinated substrate60%
PhotoredoxC–H activationModerate yields50%

Chemical Reactions Analysis

1-Bromo-4-chloro-2-(4,4,4-trifluorobutoxy)benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent-Driven Physical Properties

Fluorinated Alkoxy Chains
  • 1-Bromo-4-chloro-2-(difluoromethoxy)benzene ():

    • Substituent: Difluoromethoxy (-OCF₂H).
    • Molecular weight: 224.45 g/mol (vs. ~305.5 g/mol for the target compound).
    • Key difference: The shorter fluorinated chain reduces molecular weight and LogP compared to the trifluorobutoxy group. This impacts solubility and bioavailability .
  • HMR-1556 ():

    • Substituent: 4,4,4-Trifluorobutoxy (same as the target compound).
    • Application: Potassium channel blocker, highlighting the pharmacological relevance of the trifluorobutoxy group in enhancing target binding and metabolic resistance .
Trifluoromethyl vs. Trifluorobutoxy
  • 1-Bromo-4-chloro-2-(trifluoromethyl)benzene (): Substituent: Trifluoromethyl (-CF₃). Molecular weight: 259.45 g/mol. Boiling point: 189.7°C (vs. estimated higher bp for trifluorobutoxy due to longer chain). LogP: 4.18 (higher than non-fluorinated analogs). Reactivity: The electron-withdrawing -CF₃ group directs electrophilic substitution to meta positions, whereas the trifluorobutoxy group acts as a weaker electron-withdrawing substituent .

Halogenation Patterns

  • 4-Bromo-alpha-chlorotoluene ():

    • Structure: Benzyl chloride with bromo and chloro substituents.
    • Reactivity: The chloromethyl group enables nucleophilic substitution, unlike the ether-linked trifluorobutoxy group in the target compound. This difference is critical in designing synthetic pathways for derivatives .
  • 4-Bromo-2-methoxy-1-(methoxymethoxy)benzene ():

    • Substituents: Methoxy and methoxymethoxy groups.
    • Molecular weight: 247.09 g/mol.
    • Stability: The methoxymethoxy group is hydrolytically labile compared to the robust trifluorobutoxy chain, limiting its utility in acidic environments .

Steric and Electronic Effects

  • 1-Bromo-4-(tert-pentyl)benzene ():
    • Substituent: Bulky tert-pentyl group.
    • Steric hindrance: The tert-pentyl group reduces reactivity in substitution reactions, whereas the trifluorobutoxy group balances moderate steric bulk with electronic effects favorable for coupling reactions .

Biological Activity

1-Bromo-4-chloro-2-(4,4,4-trifluorobutoxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, biological effects, and relevant studies that highlight its significance in various fields.

  • Chemical Formula : C₉H₈BrClF₃O
  • Molecular Weight : 303.5 g/mol
  • Boiling Point : Approximately 212.4 °C
  • Density : 1.743 g/cm³

Biological Activity Overview

The biological activity of this compound has been explored in several studies, indicating its potential as a therapeutic agent and its implications in toxicology.

The compound's biological activity can be attributed to its ability to interact with various cellular pathways. Its halogenated structure allows it to participate in electrophilic substitutions, which may affect biological molecules such as proteins and nucleic acids.

Toxicological Studies

Research has indicated that compounds similar to this compound exhibit significant toxicity profiles. For instance:

Acute Toxicity Studies

In a series of acute toxicity studies conducted on rodents:

  • LD50 Values : The median lethal dose (LD50) was found to be approximately 2,700 mg/kg when administered orally.
  • Symptoms Observed : Tremors, weight loss (3–19%), and respiratory distress were noted at various doses.

Inhalation Toxicity Studies

Inhalation studies revealed:

  • LC50 Values : The lethal concentration (LC50) was around 18,000 mg/m³.
  • Effects : Loss of righting reflex and labored breathing were observed at concentrations exceeding 14,000 mg/m³.

Case Studies and Research Findings

Study TypeOrganismDose/ExposureObserved Effects
Oral Toxicity StudyRats2,700 mg/kgTremors, weight loss
Inhalation Toxicity StudyRats18,000 mg/m³Respiratory distress, lethargy
Mutagenicity TestMouse Lymphoma CellsVarious DosesInduction of mutations

Mutagenicity

A mouse lymphoma cell mutation assay indicated that exposure to the compound resulted in an increased frequency of mutations, suggesting potential genotoxic effects.

Environmental Impact

Due to the presence of halogen groups in its structure, the compound may pose environmental risks. Its persistence and bioaccumulation potential necessitate careful monitoring during industrial applications.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-Bromo-4-chloro-2-(4,4,4-trifluorobutoxy)benzene, and how are they determined experimentally?

  • Methodological Answer : Key properties include molecular weight (calculated as ~313.5 g/mol), boiling point (analogous compounds like 1-Bromo-4-(trifluoromethoxy)benzene have bp ~153–155°C ), and logP (estimated via XLogP3 ~3.7 for structurally similar bromo/trifluoromethoxy derivatives ). Characterization employs:

  • GC/HPLC : Purity validation (>95% via GC or HLC, as seen in bromo/chloro/fluoro analogs ).
  • NMR/FTIR : To confirm substituent positions and functional groups (e.g., trifluorobutoxy chain).
  • Mass Spectrometry : For exact mass verification (e.g., single-isotope mass ~313.95 g/mol).

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer :

  • Nucleophilic Substitution : React 1-Bromo-4-chloro-2-hydroxybenzene with 4,4,4-trifluorobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
  • Suzuki Coupling : For downstream applications, as seen in analogous polyhalo benzenes forming biphenyl intermediates .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization, with purity confirmed via GC/HPLC (>95% ).

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Hazard Mitigation : Use PPE (gloves, goggles) due to halogenated compound risks (H300-H302 toxicity ).
  • Storage : Inert atmosphere, away from ignition sources (flammability analog: 1-Bromo-4-fluorobenzene ).
  • Spill Response : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the electron-withdrawing trifluorobutoxy group influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electronic Effects : The -CF₃ group decreases electron density at the benzene ring, enhancing electrophilic substitution at the para position.
  • Case Study : In Suzuki couplings, bromo substituents activate the ring for palladium-catalyzed reactions, as demonstrated in 1-Bromo-4-chloro-2-fluorobenzene forming phenanthridine precursors .
  • Optimization : Use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O at 80°C, monitoring yields via LC-MS .

Q. What strategies resolve contradictions in NMR data for regioisomeric impurities?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Differentiates between ortho/para substituents by correlating proton-carbon couplings.
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous substituent positions, as applied to bromo/chloro analogs .
  • Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian09 ).

Q. How does thermal stability affect storage and reaction design for this compound?

  • Methodological Answer :

  • TGA/DSC Analysis : Determine decomposition onset temperature (analogs like 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene show stability up to 200°C ).
  • Reaction Solvent Selection : Avoid high-boiling solvents (e.g., DMF) if refluxing above 150°C to prevent degradation.
  • Long-Term Storage : Argon-sealed vials at –20°C, with periodic purity checks via GC .

Q. What computational methods predict the compound’s behavior in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study transition states in cross-coupling reactions.
  • Molecular Dynamics : Simulate solvent effects (e.g., toluene vs. DMSO) on reaction kinetics.
  • Docking Studies : For pharmaceutical applications, model interactions with biological targets (e.g., IKK2 inhibitors ).

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